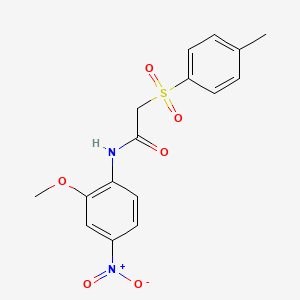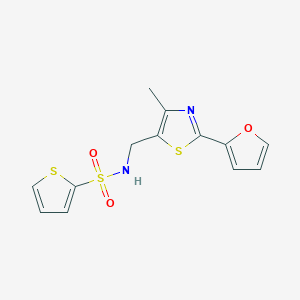![molecular formula C20H20N4O3S B2977752 2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-85-5](/img/structure/B2977752.png)
2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medical research. This compound is commonly referred to as "compound X" in scientific literature and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of compound X involves its ability to bind to specific enzymes and receptors, inhibiting their activity and thereby altering various biochemical and physiological processes in the body. For example, its inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can be useful in the treatment of glaucoma and other conditions that involve excess fluid pressure in the eye.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been shown to lower blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a useful tool for studying the biochemical and physiological processes that these molecules are involved in. However, one limitation of using compound X is its potential toxicity, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of novel drugs based on its inhibitory activity against carbonic anhydrase, histone deacetylase, and tyrosine kinase. Another area of interest is the study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further research is needed to better understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of compound X involves the condensation of 4-(4-methylpyrimidin-2-yl)sulfamoyl)benzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in drug discovery and medical research. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrase, histone deacetylase, and tyrosine kinase. These inhibitory activities make it a promising candidate for the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-4-9-18(14(2)12-13)19(25)23-16-5-7-17(8-6-16)28(26,27)24-20-21-11-10-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKBJMDVNDESPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2977674.png)

![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)
![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)

